molecular formula C9H13N3 B11717430 (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile

(1-Isobutyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11717430
M. Wt: 163.22 g/mol
InChI Key: WUPZYNOSQZLSQB-UHFFFAOYSA-N
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Description

(1-Isobutyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound with the molecular formula C9H13N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1,3-dielectrophilic nitriles with hydrazines, leading to the formation of the pyrazole ring . The reaction conditions often involve the use of ethanol as a solvent and mild heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(1-Isobutyl-1H-pyrazol-3-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research has explored its potential as a precursor for pharmaceutical agents with anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pyrazole ring plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    1H-Pyrazole-3-acetonitrile: A closely related compound with similar structural features.

    3-Aminopyrazole: Another pyrazole derivative with distinct reactivity and applications.

    Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles

Uniqueness: (1-Isobutyl-1H-pyrazol-3-yl)acetonitrile stands out due to its unique isobutyl substitution, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-[1-(2-methylpropyl)pyrazol-3-yl]acetonitrile

InChI

InChI=1S/C9H13N3/c1-8(2)7-12-6-4-9(11-12)3-5-10/h4,6,8H,3,7H2,1-2H3

InChI Key

WUPZYNOSQZLSQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CC#N

Origin of Product

United States

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